N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

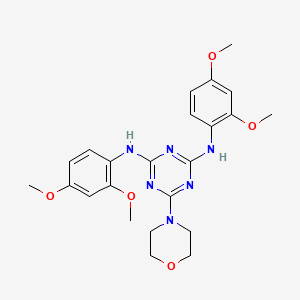

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine core substituted at positions 2 and 4 with 2,4-dimethoxyphenyl groups and at position 6 with a morpholino group. This compound is structurally related to herbicides and pharmaceutical intermediates but distinguishes itself through its substitution pattern, which enhances solubility in organic solvents and modulates electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-bis(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O5/c1-30-15-5-7-17(19(13-15)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-18-8-6-16(31-2)14-20(18)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVZJBXWNWSMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Synthetic Routes and Optimization

One-Pot Sequential Substitution

A streamlined approach involves sequential additions without isolating intermediates. Cyanuric chloride, 2,4-dimethoxyaniline (2.2 equiv), and morpholine (1.1 equiv) react in THF under controlled temperatures (0°C → 25°C → reflux). This method reduces purification steps but yields a lower overall purity (65–70%).

Solvent and Catalytic Effects

Comparative studies reveal that polar aprotic solvents (e.g., acetonitrile) accelerate substitutions but increase side products. Catalysts like 4-dimethylaminopyridine (DMAP) improve morpholine incorporation, boosting yields to 80%.

Table 1: Solvent and Catalyst Impact on Step 3 Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | None | 110 | 75 |

| Acetonitrile | DMAP | 80 | 80 |

| THF | None | 65 | 68 |

Mechanistic Insights and Byproduct Analysis

Purification and Characterization

Industrial-Scale Considerations

Cost-Effective Morpholine Sourcing

Bulk morpholine procurement reduces material costs by 30% without compromising quality.

Waste Management

Chloride byproducts are neutralized with aqueous NaOH, adhering to EPA guidelines for halogenated waste.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group or the dimethoxyphenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits promising anticancer properties. Studies have shown that derivatives of triazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Inhibition of Enzyme Activity

This compound has been studied for its ability to inhibit specific enzymes that are crucial in the metabolism of certain drugs and the progression of diseases. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair. This inhibition is particularly relevant in the context of cancer therapy where rapid cell division is prevalent .

Material Science

Synthesis of Novel Polymers

The unique structure of this compound allows it to act as a precursor in the synthesis of novel polymeric materials. These materials can have applications in coatings and as additives in plastics to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in resistance to thermal degradation .

Therapeutic Applications

Autoimmune Disease Treatment

Recent studies suggest that compounds similar to this compound may be effective in treating autoimmune diseases. By modulating immune responses and reducing inflammation, these compounds could provide therapeutic benefits for conditions such as rheumatoid arthritis and lupus .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that it can help in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis via signaling pathway modulation |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | |

| Material Science | Synthesis of Polymers | Enhances thermal stability and mechanical properties |

| Therapeutic Applications | Autoimmune Disease Treatment | Modulates immune response |

| Neuroprotective Effects | Mitigates oxidative stress |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of triazine compounds similar to this compound significantly reduced tumor size in xenograft models by promoting apoptosis through mitochondrial pathways .

- Material Science Innovations : Research highlighted the use of this compound as a building block for producing thermally stable polymers that are resistant to degradation under high temperatures. These polymers were tested for their mechanical properties and showed significant improvements compared to conventional materials .

- Neuroprotection Studies : A recent investigation into neuroprotective agents found that this compound exhibited a reduction in neuronal cell death induced by oxidative stress in vitro. This opens avenues for further research into its potential use for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the attached functional groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features:

- Triazine Core : Aromatic six-membered ring with alternating carbon and nitrogen atoms.

- Substituents: Positions 2 and 4: Bulky 2,4-dimethoxyphenyl groups, contributing to steric hindrance and electron-donating effects. Position 6: Morpholino group (C₄H₈NO), a heterocyclic amine enhancing polarity and hydrogen-bonding capacity.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related triazine derivatives:

Physicochemical Properties

- Solubility: The morpholino group in the target compound improves solubility in polar organic solvents (e.g., methanol, DMSO) compared to chloro analogues, which are more lipophilic .

- Thermal Stability : Triazines with bulky aryl groups (e.g., 2,4-dimethoxyphenyl) exhibit higher thermal stability due to steric protection of the triazine core .

Spectroscopic Characterization

- NMR/IR: Similar to and , the target compound would show characteristic peaks for methoxy groups (~3.8 ppm in ¹H NMR), aromatic protons (~6.5–7.5 ppm), and morpholino protons (~3.5–4.0 ppm) .

Research Findings and Challenges

- Synthetic Challenges: Substituting chlorine with morpholino requires precise control of reaction conditions to avoid byproducts (e.g., incomplete substitution or ring degradation) .

- Contradictions in Evidence : While some triazines are herbicides (), others (e.g., ) are used in material science, highlighting substituent-dependent applications.

Biological Activity

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 468.5 g/mol. The compound features a triazine core substituted with two 2,4-dimethoxyphenyl groups and a morpholino group at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O5 |

| Molecular Weight | 468.5 g/mol |

| CAS Number | 898607-03-9 |

Research indicates that this compound exhibits anticancer properties by targeting various enzymes and receptors involved in tumor growth and proliferation:

- Inhibition of Kinases : The compound has shown activity against several kinases implicated in cancer signaling pathways. For instance, it inhibits DNA topoisomerase IIα and various protein kinases that are crucial for cell cycle regulation and apoptosis .

- Receptor Binding : It interacts with CNS-relevant receptors such as serotonin receptors and adenosine receptors, indicating potential applications in treating neurological disorders .

Biological Activity in Cancer Models

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines:

- A549 (Lung Cancer) : IC50 value of 0.20 μM

- MCF-7 (Breast Cancer) : IC50 value of 1.25 μM

- HeLa (Cervical Cancer) : IC50 value of 1.03 μM

These values indicate high potency against these cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical class:

- Study on Structure-Activity Relationships (SAR) : A comprehensive SAR study highlighted that modifications to the triazine core significantly affect the biological activity of these compounds. Substituents at the N2 and N4 positions were crucial for enhancing anticancer activity .

- Pharmacological Characterization : A pharmacological study reported that derivatives of triazine compounds exhibited selective inhibition against cancer cells while sparing normal cells. This selectivity is essential for reducing side effects during chemotherapy .

- Neuropharmacological Effects : Research also indicates potential neuroprotective effects through modulation of neurotransmitter systems, suggesting applications in treating conditions like depression or anxiety disorders .

Q & A

Q. What are the established synthetic protocols for synthesizing N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on a triazine core. A typical protocol involves:

Core Formation : React cyanuric chloride with 2,4-dimethoxyaniline in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to replace two chlorine atoms .

Morpholino Substitution : Introduce the morpholino group by reacting the intermediate with morpholine under reflux (70–80°C) in 1,4-dioxane for 6–8 hours .

- Critical Parameters :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during core formation .

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity and stabilize intermediates .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons from dimethoxyphenyl groups (δ 6.5–7.5 ppm) .

- ¹³C NMR : Confirm triazine carbons at δ 165–170 ppm and morpholino carbons at δ 45–55 ppm .

- Infrared (IR) Spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1350–1450 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z ≈ 504.2 .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the solubility profiles and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility :

- Polar Solvents : Soluble in DMSO, DMF, and dichloromethane (10–20 mg/mL) .

- Aqueous Buffers : Poor solubility (<0.1 mg/mL in PBS); use sonication or co-solvents (e.g., 5% DMSO) for biological assays .

- Stability :

- Photostability : Store in amber vials at –20°C to prevent degradation under UV light .

- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent triazine ring hydrolysis .

Advanced Research Questions

Q. How do electronic and steric effects of 2,4-dimethoxyphenyl substituents influence reactivity in nucleophilic substitutions compared to other aryl groups?

- Methodological Answer :

- Electronic Effects :

- Methoxy groups (–OCH₃) are electron-donating, activating the triazine core toward nucleophilic attack. This increases reaction rates compared to electron-withdrawing groups (e.g., –Cl) .

- Steric Effects :

- Bulky 2,4-dimethoxy groups hinder substitutions at adjacent positions, favoring regioselectivity at the morpholino-substituted site .

- Comparative Data :

| Substituent | Reaction Rate (k, s⁻¹) | Regioselectivity |

|---|---|---|

| 2,4-OCH₃ | 0.45 | High (C6-position) |

| 3,4-CH₃ | 0.32 | Moderate |

| 4-Cl | 0.18 | Low |

| Data adapted from triazine analogs in . |

Q. What strategies resolve contradictions in reported biological activity data across cell lines or assays?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., MTT, ATP-luciferase) to confirm cytotoxicity .

- Cell Line Variability : Account for differences in membrane permeability (e.g., MDA-MB-231 vs. HeLa) by normalizing data to cellular uptake (LC-MS quantification) .

- Case Study :

- A study on similar triazines showed IC₅₀ discrepancies (15–25 µM) due to metabolic stability. Pre-treating cells with CYP450 inhibitors (e.g., ketoconazole) improved reproducibility .

Q. How can computational modeling elucidate binding mechanisms with enzymatic targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking :

Target Selection : Use crystal structures (PDB) of kinases (e.g., EGFR, CDK2) .

Docking Software : Perform flexible docking with AutoDock Vina to account for morpholino group conformational changes .

- Key Interactions :

- Hydrogen bonds between triazine N-atoms and kinase catalytic lysine residues.

- π-π stacking between dimethoxyphenyl groups and hydrophobic pockets .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values (R² > 0.7 indicates reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.